Ethyl 2-Ethylhex-5-enoate
Description
Ethyl 2-ethylhex-5-enoate is an unsaturated ester characterized by a double bond at position 5 and an ethyl substituent at position 2 of the hexenoate backbone. These compounds share key features, such as ester functional groups and unsaturated carbon chains, but differ in substituent placement, bond type (double vs. triple bonds), and molecular complexity. Below, we systematically compare these analogs to infer trends applicable to this compound.
Properties
Molecular Formula |
C₁₀H₁₈O₂ |
|---|---|
Molecular Weight |
170.25 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Methylhex-2-enoate
- Molecular Formula: C₉H₁₆O₂ (identical to ethyl 2-ethylhex-5-enoate but with a methyl substituent) .
- Structure : Double bond at position 2, methyl group at position 5.
- Properties :
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate
- Molecular Formula : C₂₂H₂₀O₅ (more complex due to diphenyl and ethoxycarbonyloxy groups) .
- Structure : Triple bond at position 2, bulky diphenyl substituents at position 5.
- Properties: The alkyne group (triple bond) increases reactivity in cycloaddition and polymerization reactions. Bulky substituents reduce solubility in polar solvents but enhance crystalline packing, as evidenced by its structural determination via SHELXL (a refinement tool noted in and ) .
This compound (Hypothetical Comparison)
- Molecular Formula: Likely C₁₀H₁₈O₂ (assuming an ethyl group adds two carbons compared to ethyl 5-methylhex-2-enoate).
- Structure : Double bond at position 5, ethyl group at position 2.
- The double bond at position 5 may reduce conjugation effects, leading to lower thermal stability than compounds with conjugated double bonds.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for Ethyl 2-Ethylhex-5-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 2-ethylhex-5-enoic acid with ethanol, catalyzed by sulfuric acid or enzymatic agents. Key parameters include:
- Temperature : Optimal yields (70–85%) occur at 60–80°C .
- Catalyst choice : Enzymatic catalysts (e.g., lipases) reduce side reactions but require longer reaction times.
- Solvent-free systems : Improve atom economy but may compromise purity due to incomplete separation.
- Validation : Monitor progress via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹) and GC-MS for purity assessment .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : The vinyl proton (CH₂=CH-) at δ 5.2–5.8 ppm (multiplet) and ethyl ester protons (CH₂CH₃) at δ 1.2–1.4 ppm (triplet) are diagnostic. Isomers lacking the 5-enoate group show distinct splitting patterns .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while allylic carbons (C=C-CH₂) appear at 120–130 ppm.
- IR : The ester carbonyl stretch (1740–1720 cm⁻¹) and vinyl C-H bend (990–910 cm⁻¹) confirm structural identity. Cross-validate with computational models (e.g., DFT calculations) to resolve ambiguities .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis : Susceptibility to moisture requires storage under inert gas (N₂/Ar) with molecular sieves.
- Light sensitivity : UV-induced decomposition necessitates amber glassware or light-blocking containers.
- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 weeks) with HPLC monitoring to quantify degradation products (e.g., 2-ethylhex-5-enoic acid) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation or epoxidation reactions?
- Methodological Answer :
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For hydrogenation, the vinyl group’s electron density predicts regioselectivity .
- Transition state analysis : Use Gaussian or ORCA software to model activation energies for epoxidation (e.g., mCPBA vs. enzymatic epoxidation). Compare with experimental kinetic data to validate accuracy .
- Machine learning : Train models on existing ester reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .
Q. What analytical strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of combustion) for this compound?
- Methodological Answer :
- Calorimetry standardization : Use bomb calorimetry with benzoic acid calibration. Address discrepancies by controlling oxygen purity and sample homogeneity .
- Statistical analysis : Apply Grubbs’ test to identify outliers in published datasets. Reconcile results via meta-analysis of peer-reviewed studies (e.g., PubChem, SciFinder) .
- Reproducibility protocols : Share raw data, instrument settings, and environmental conditions (humidity/temperature logs) to enable cross-validation .
Q. How does the stereochemistry of this compound influence its interactions in polymer matrices or biological systems?
- Methodological Answer :
- Chiral chromatography : Use Chiralcel OD-H columns to separate enantiomers. Assess biological activity via enzyme inhibition assays (e.g., esterase kinetics) .
- Molecular docking : Simulate binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina. Correlate with experimental IC₅₀ values .
- Polymer compatibility : Measure glass transition temperatures (DSC) and tensile strength to evaluate stereochemical effects on material properties .
Methodological Best Practices
- Reproducibility : Adhere to CONSORT-EHEALTH guidelines by documenting software (e.g., SHELXL for crystallography ), experimental parameters, and raw data repositories .
- Data analysis : Use R or Python for statistical modeling; include error bars and confidence intervals in graphical outputs .
- Ethical compliance : Disclose chemical hazards (toxicity, flammability) and obtain institutional review for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
